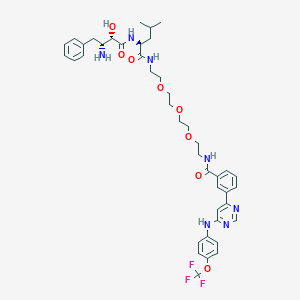
Sniper(abl)-013
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sniper(abl)-013 is a chimeric small molecule designed for targeted protein degradationThese compounds are engineered to induce the degradation of specific proteins by recruiting IAP ubiquitin ligases, leading to the ubiquitylation and subsequent proteasomal degradation of the target proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sniper(abl)-013 involves the conjugation of two distinct ligands: one that binds to the E3 ubiquitin ligase of the IAP family and another that targets the protein of interest. These ligands are linked by spacers of optimal lengths to ensure the spatial availability of the target protein to the IAP ubiquitin ligase . The synthetic route typically involves multiple steps of organic synthesis, including the formation of amide bonds, esterification, and other coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification and characterization .
Análisis De Reacciones Químicas
Types of Reactions
Sniper(abl)-013 undergoes several types of chemical reactions, including:
Ubiquitylation: The primary reaction involves the ubiquitylation of the target protein, mediated by the recruited IAP ubiquitin ligase.
Proteasomal Degradation: Following ubiquitylation, the target protein is recognized and degraded by the proteasome.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
E3 ubiquitin ligase ligands: These are essential for recruiting the IAP ubiquitin ligase.
Protein-targeting ligands: These ligands specifically bind to the target protein.
Linkers: These are used to connect the two ligands and are optimized for length and flexibility.
Major Products Formed
The major product formed from the reactions involving this compound is the degraded target protein, which is broken down into smaller peptides and amino acids by the proteasome .
Aplicaciones Científicas De Investigación
Sniper(abl)-013 has a wide range of scientific research applications, including:
Mecanismo De Acción
Sniper(abl)-013 exerts its effects through a mechanism involving the recruitment of IAP ubiquitin ligases to the target protein. The compound binds to both the E3 ubiquitin ligase and the target protein, bringing them into close proximity. This facilitates the ubiquitylation of the target protein by the E3 ligase, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and the specific proteins targeted for degradation .
Comparación Con Compuestos Similares
Similar Compounds
Proteolysis-targeting chimeras (PROTACs): Similar to SNIPERs, PROTACs are chimeric molecules that induce targeted protein degradation by recruiting E3 ubiquitin ligases.
Molecular glues: These compounds facilitate the interaction between a target protein and an E3 ubiquitin ligase, leading to protein degradation.
Uniqueness of Sniper(abl)-013
This compound is unique in its ability to specifically recruit IAP ubiquitin ligases, which distinguishes it from other targeted protein degraders that may recruit different E3 ligases . This specificity can lead to more selective and efficient degradation of target proteins, making this compound a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C42H52F3N7O8 |
|---|---|
Peso molecular |
839.9 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C42H52F3N7O8/c1-28(2)23-36(52-41(56)38(53)34(46)24-29-7-4-3-5-8-29)40(55)48-16-18-58-20-22-59-21-19-57-17-15-47-39(54)31-10-6-9-30(25-31)35-26-37(50-27-49-35)51-32-11-13-33(14-12-32)60-42(43,44)45/h3-14,25-28,34,36,38,53H,15-24,46H2,1-2H3,(H,47,54)(H,48,55)(H,52,56)(H,49,50,51)/t34-,36+,38+/m1/s1 |
Clave InChI |
QPZIGDUURVIUPV-IJDZGJQBSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCCNC(=O)C1=CC=CC(=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)[C@H]([C@@H](CC4=CC=CC=C4)N)O |
SMILES canónico |
CC(C)CC(C(=O)NCCOCCOCCOCCNC(=O)C1=CC=CC(=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C(C(CC4=CC=CC=C4)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


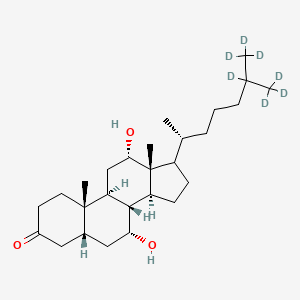
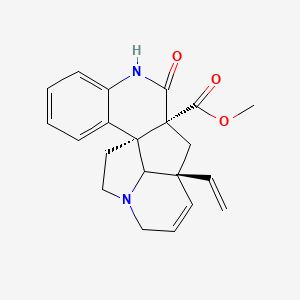
![(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol](/img/structure/B12428396.png)
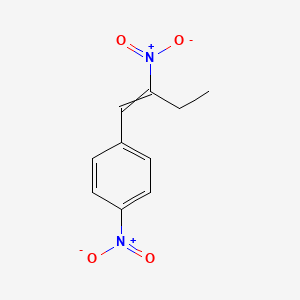
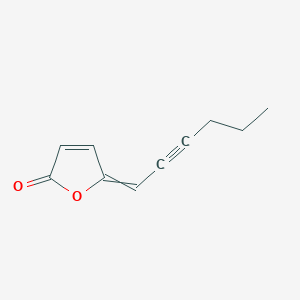
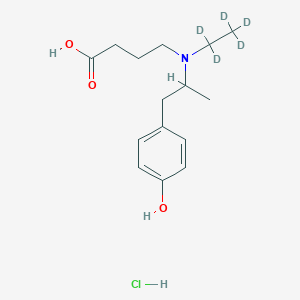
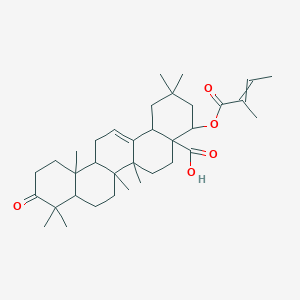
![(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B12428430.png)
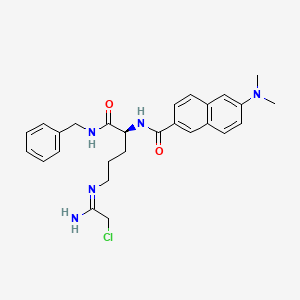
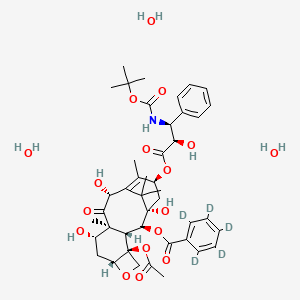

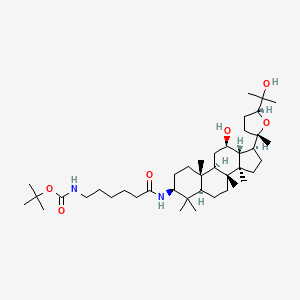
![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)

